![molecular formula C14H8F4O2 B1328664 4'-氟-3'-(三氟甲基)-[1,1'-联苯]-4-羧酸 CAS No. 942475-07-2](/img/structure/B1328664.png)

4'-氟-3'-(三氟甲基)-[1,1'-联苯]-4-羧酸

描述

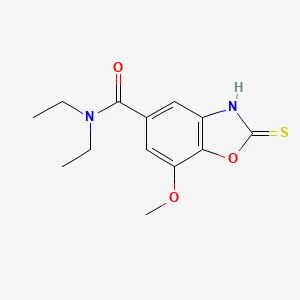

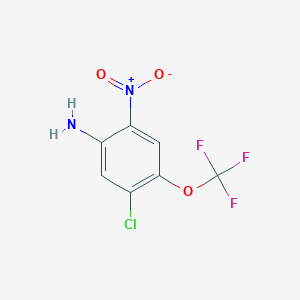

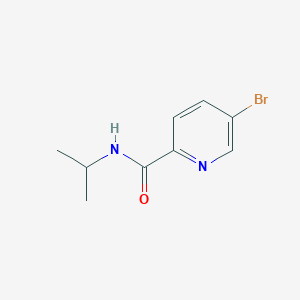

The compound 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is a fluorinated biphenyl with a carboxylic acid functional group. This structure suggests potential reactivity typical of carboxylic acids, such as the formation of amides, esters, and anhydrides, as well as the potential for hydrogen bonding due to the presence of the acid group. The fluorine atoms may confer unique electronic and physical properties to the molecule, such as increased stability and lipophilicity.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can involve various fluorination reagents and strategies. For instance, the use of 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) has been shown to be effective in the deoxyfluorination of carboxylic acids to acyl fluorides, which could be a potential step in the synthesis of the target compound . Additionally, the synthesis of fluoro-polyimides from fluorine-containing aromatic diamines suggests that similar methodologies could be applied to synthesize the biphenyl structure with trifluoromethyl and fluoro substituents .

Molecular Structure Analysis

The molecular structure of fluorinated biphenyl compounds can be complex, with the potential for various interactions due to the presence of fluorine atoms. For example, the crystal structures of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids have shown that fluorine atoms can influence the coordination geometry around metal centers . This could be relevant when considering the molecular geometry and potential intermolecular interactions of the target compound.

Chemical Reactions Analysis

Fluorinated carboxylic acids can undergo a range of chemical reactions. The presence of fluorine can affect the reactivity of the carboxylic acid group, as seen in the peculiar behavior of electrophilic fluorine in the lactonization of carboxylic acid-substituted 3-fluorodihydropyridines . Similarly, the synthesis of amino acid derivatives from fluorinated carboxylic acids demonstrates the potential for creating a variety of bioactive molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. Organotin(IV) carboxylates with fluorinated biphenyl structures have been studied for their spectroscopic properties and biological activity, indicating that such compounds can have significant interactions with biological systems . The synthesis and structure of tris(fluorophenyl)antimony dicarboxylates further illustrate the impact of fluorine on the molecular structure and properties . Additionally, the degradation of fluorotelomer alcohols in the atmosphere to perfluorinated carboxylic acids highlights the environmental persistence and potential impact of fluorinated compounds .

科学研究应用

有机金属官能化

该化合物用于芳香族和杂环底物的有机金属官能化。它可用作具有潜在治疗或杀虫活性的更复杂结构的构建模块。该化合物中的氟标签可以调节酸度和亲脂性等生物学参数 (Schlosser, 2005)。

三氟甲基类似物的合成

该化合物有助于合成二氢乳清酸的三氟甲基类似物,这对于创建这些类似物的外消旋和对映纯形式至关重要。此类衍生物对于研究正交分子内相互作用具有重要意义 (Sukach 等,2015)。

抗菌剂

该化合物的衍生物,其特征在于氟原子和取代苯基,已被合成用于评估抗菌活性。此类衍生物在对抗细菌感染方面显示出显着的体外效力和功效 (Chu 等,1986)。

聚(亚苯基醚)的合成

该化合物在合成新型聚(亚苯基醚)中起作用。这些聚合物衍生自含有该化合物的双氟单体,表现出高热稳定性并且可溶于各种有机溶剂。它们可用于需要耐高温和溶剂溶解性的应用中 (Salunke、Ghosh 和 Banerjee,2007)。

三氟甲基取代的吡啶和喹啉羧酸

该化合物用于制备三氟甲基取代的吡啶和喹啉羧酸。这些具有三氟甲基的酸在各种化学和制药应用中很重要 (Cottet、Marull、Lefebvre 和 Schlosser,2003)。

氟化药物的化学微生物方法

该化合物是将化学和微生物技术相结合以开发氟化药物的方法的一部分。它有助于确定前药分子上的最佳氟化位点,以提高代谢稳定性 (Bright 等,2013)。

超支化聚(亚苯基醚)

该化合物用于超支化聚(亚苯基醚)的合成,有助于制造具有高分子量和热稳定性的聚合物。这些聚合物适用于需要高耐热性和支化特性的材料的领域 (Banerjee、Komber、Häussler 和 Voit,2009)。

酮和磺酰氟的三氟甲基化

它参与酮和磺酰氟的三氟甲基化,这对于合成生物学重要化合物至关重要。这个过程使用氟仿,它是特氟龙制造中的副产品,展示了废弃化学品在药物合成中的新应用 (Okusu、Hirano、Tokunaga 和 Shibata,2015)。

用于催化氟甲基化的光氧化还原系统

该化合物对于设计用于催化氟甲基化的光氧化还原系统至关重要。此类系统对于合成含有三氟甲基和二氟甲基的药物和农用化学产品至关重要 (Koike 和 Akita,2016)。

安全和危害

作用机制

Target of Action

It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its target could be related to this process.

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling reactions . In this process, the compound, acting as a boron reagent, transfers a formally nucleophilic organic group from boron to palladium .

Biochemical Pathways

Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that it may affect pathways involving carbon-carbon bond formation.

Result of Action

In the context of suzuki–miyaura coupling reactions, the result of its action would be the formation of new carbon-carbon bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reactions in which it may participate require exceptionally mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-6-5-10(7-11(12)14(16,17)18)8-1-3-9(4-2-8)13(19)20/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIJBBBOHSRCAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650205 | |

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | |

CAS RN |

942475-07-2 | |

| Record name | 4′-Fluoro-3′-(trifluoromethyl)[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942475-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1328592.png)

![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)